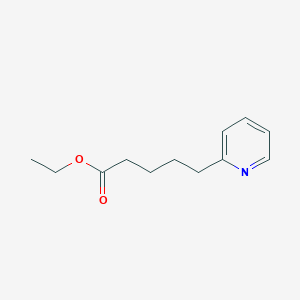

Ethyl 5-(2-pyridyl)pentanoate

Description

Ethyl 5-(2-pyridyl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 2-pyridyl group at the 5-position. Pyridine-containing esters often exhibit enhanced solubility in polar solvents and serve as intermediates in drug synthesis, such as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 5-pyridin-2-ylpentanoate |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)9-4-3-7-11-8-5-6-10-13-11/h5-6,8,10H,2-4,7,9H2,1H3 |

InChI Key |

DVOPEILSPUBYLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=CC=CC=N1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 5-(2-pyridyl)pentanoate undergoes hydrolysis under acidic or basic conditions to yield 5-(2-pyridyl)pentanoic acid.

-

Acidic Hydrolysis :

The ester reacts with strong acids (e.g., HCl or H₂SO₄) in aqueous ethanol, cleaving the ester bond to produce the carboxylic acid and ethanol. -

Basic Hydrolysis (Saponification) :

In alkaline media (e.g., NaOH), the ester is converted to the carboxylate salt, which is acidified to isolate the free acid.

Key Conditions :

-

Temperature: 60–100°C

-

Reaction time: 2–6 hours

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH₄) :

Converts the ester to 5-(2-pyridyl)pentanol under anhydrous conditions. -

Sodium Borohydride (NaBH₄) :

Less effective for ester reduction but may yield partial conversion under optimized conditions.

Typical Yields : 70–90% (LiAlH₄), <30% (NaBH₄).

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions:

-

Electrophilic Aromatic Substitution :

The 2-pyridyl group undergoes nitration or halogenation at specific positions, depending on directing effects. For example, bromination at the 3-position of the pyridine ring has been reported in analogous compounds . -

Nucleophilic Substitution :

The nitrogen in the pyridine ring can react with alkyl halides to form quaternary ammonium salts .

Example Reaction :

Oxidation Reactions

The pentanoate chain or pyridine ring may undergo oxidation:

-

Side-Chain Oxidation :

Strong oxidants (e.g., KMnO₄) convert the pentanoate chain to a ketone or carboxylic acid derivative. -

Pyridine Ring Oxidation :

Under harsh conditions, the pyridine ring can form N-oxide derivatives, though this is less common.

Cycloaddition and Multicomponent Reactions

While direct data on Ethyl 5-(2-pyridyl)pentanoate is limited, β-ketoesters (structurally related to pentanoates) are known to participate in cycloadditions with azides to form triazoles, suggesting potential reactivity in similar pathways .

Table 2: Comparison with Analogous Compounds

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| Ethyl 5-(3-pyridyl)pentanoate | Faster electrophilic substitution | 3-Pyridyl isomer |

| Ethyl 5-(4-pyridyl)pentanoate | Higher solubility in polar solvents | 4-Pyridyl isomer |

| Ethyl 5-phenylpentanoate | No pyridine-mediated reactions | Phenyl instead of pyridyl |

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.

-

Reduction : LiAlH₄ delivers hydride ions to the ester carbonyl, forming an alkoxide intermediate that is protonated.

-

Pyridine Reactivity : The electron-deficient pyridine ring directs electrophiles to specific positions (e.g., 3-position for nitration) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substitution pattern on the pentanoate backbone significantly influences physicochemical properties like hydrophobicity (log P), boiling point (BP), and reactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Polarity : Pyridyl and thiazolyl substituents reduce log P compared to aromatic heterocycles like thienyl or indolyl.

A. Pharmacological Activity

- Antimicrobial Activity: Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate demonstrates broad-spectrum antimicrobial activity due to the nitro group’s electron-withdrawing effects .

- Enzyme Inhibition: Thiazolyl derivatives (e.g., compound 25 in ) target enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonding with the aminothiazole group .

B. Material Science

- Combustion Characteristics: Ethyl pentanoate derivatives with linear alkyl chains (e.g., ethyl valerate) are studied as biofuels due to low soot formation . Pyridyl variants may offer higher oxygen content, improving combustion efficiency.

C. Sensory and Release Properties

- Aroma Release: Ethyl pentanoate analogs with polar substituents (e.g., pyridyl) exhibit faster oral release in ethanol-rich matrices compared to non-polar derivatives like ethyl octanoate .

Research Findings and Challenges

Key Studies

Contradictions and Limitations

- Structure-Activity Relationships: Ethyl 5-(2-pyridyl)pentanoate’s bioactivity is less documented compared to nitro-benzimidazolyl analogs, highlighting a research gap .

- Synthetic Complexity : Thienyl and indolyl derivatives require costly catalysts (e.g., Pd for cross-coupling), limiting scalability .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(2-pyridyl)pentanoate in academic research?

Ethyl 5-(2-pyridyl)pentanoate can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting ethyl 5-bromopentanoate with a pyridyl-containing precursor (e.g., 2-pyridyl aldehyde or Grignard reagent). For example:

- Method : Reflux ethyl 5-bromopentanoate with 2-pyridylmagnesium bromide in anhydrous THF under nitrogen, followed by acid quenching and purification via column chromatography (hexane/ethyl acetate) .

- Key reagents : K₂CO₃, NaI (for SN2 reactions), or transition metal catalysts (e.g., Pd for cross-couplings) .

| Substrate | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 5-bromopentanoate | 2-Pyridyl aldehyde, K₂CO₃, NaI, EtOH, reflux | ~50% | |

| Ethyl 5-bromopentanoate | 2-Pyridyl Grignard, THF, 0°C to RT | 60–70% |

Q. How is Ethyl 5-(2-pyridyl)pentanoate characterized structurally?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the pyridyl ring (δ 7.2–8.6 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm). The pentanoate chain shows triplet/triplet splitting patterns (δ 1.2–2.5 ppm) .

- IR Spectroscopy : Ester C=O stretch (~1725 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 235.12 for C₁₃H₁₇NO₂) .

Q. What purification techniques are effective post-synthesis?

- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) to separate ester derivatives .

- Recrystallization : Ethanol/water mixtures for high-purity crystalline products .

Advanced Research Questions

Q. How do researchers optimize reaction yields for Ethyl 5-(2-pyridyl)pentanoate synthesis?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics but may require stringent drying .

- Catalyst Screening : Pd(PPh₃)₄ improves cross-coupling efficiency between bromopentanoate and pyridyl boronic acids .

- Temperature Control : Reflux in ethanol (80°C) minimizes side reactions like ester hydrolysis .

Q. What contradictions arise in spectroscopic data, and how are they resolved?

- Contradiction : Overlapping NMR signals between the pentanoate chain and pyridyl protons.

- Resolution : Use DEPT-135 or 2D-COSY to differentiate CH₂/CH₃ groups in the chain .

- Example : In Ethyl 5-(2-aminothiazolyl)pentanoate, HSQC confirmed C-H correlations for ambiguous δ 2.3–2.6 ppm peaks .

Q. How does the 2-pyridyl moiety influence reactivity and stability?

- Coordination Effects : The pyridyl nitrogen can coordinate to metal catalysts, altering reaction pathways (e.g., inhibiting Pd-mediated couplings due to ligand binding) .

- Stability : The electron-withdrawing pyridyl group increases ester hydrolysis susceptibility under basic conditions. Stabilize by storing in anhydrous solvents at –20°C .

Q. What methodologies study oxidative degradation of this compound?

- Jet Stirred Reactor (JSR) : Analyze oxidation at 10 atm, 560–1160 K, with GC/MS to track intermediates like CO, CO₂, and aldehydes .

- Kinetic Modeling : Build mechanisms with ~2,700 reactions to simulate degradation pathways (e.g., β-scission of the pentanoate chain) .

| Condition | Equivalence Ratio | Major Products | Reference |

|---|---|---|---|

| 10 atm, 800 K | Φ = 1 | CO, CH₂O, C₃H₆O | |

| 10 atm, 1000 K | Φ = 2 | CO₂, H₂O |

Q. How is computational modeling applied to predict reaction pathways?

- Reaction Flux Analysis : Identify dominant pathways (e.g., H-abstraction from the α-carbon of the ester group) .

- DFT Calculations : Compare activation energies for ester hydrolysis vs. pyridyl ring oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.